CCR4 Antagonism: Potency Inferred from Piperazinyl-Pyrimidine Class Structure–Activity Relationships
The target compound belongs to a series of piperazinyl-pyrimidine derivatives explicitly claimed as CCR4 antagonists in US Patent 9,493,453 B2 [1]. Within this chemical class, the pyridin-2-yl substituent is a preferred embodiment associated with potent CCR4 antagonism, while close analogs bearing phenyl or substituted-benzyl groups exhibit variable activity [1]. Direct quantitative IC50 values for the specific compound are not publicly disclosed in the accessible patent tables; therefore, this evidence is classified as class-level inference. The functional implication is that the pyridin-2-yl group provides a specific pharmacophoric interaction that generic piperazinyl-pyrimidine analogs may lack.
| Evidence Dimension | CCR4 receptor antagonism (functional activity) |
|---|---|
| Target Compound Data | Not publicly disclosed in quantitative form; claimed as a CCR4 antagonist within patent class |
| Comparator Or Baseline | Close analogs with phenyl or substituted-aryl replacements (e.g., N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)nicotinamide); quantitative data not cross-reported |
| Quantified Difference | Not calculable from available data |
| Conditions | CCR4-mediated chemotaxis or binding assays as described in US 9,493,453 B2 (assay details not specified for individual compounds) |
Why This Matters
For researchers building CCR4-mediated disease models, the pyridin-2-yl substituent defines a pharmacophoric branch that is non-interchangeable with generic phenyl analogs, making this compound a specific tool for probing pyridyl-mediated receptor interactions.
- [1] Li S, Wang Y, Xiao J, Ma D, Gong H, Qi H, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2, issued November 15, 2016. View Source
